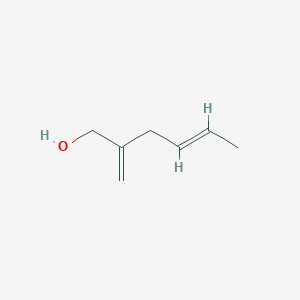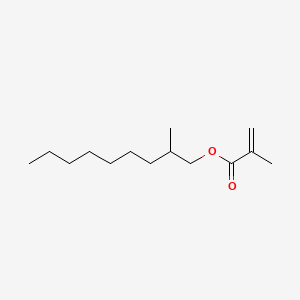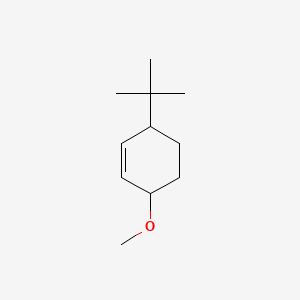
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexene, characterized by the presence of a tert-butyl group at the 3-position and a methoxy group at the 6-position in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.
Isomerization: The final step involves the isomerization to ensure the trans configuration, which can be achieved through catalytic hydrogenation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Methanol (CH3OH), Sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Various ethers and alcohols
Scientific Research Applications
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-
- Cyclohexane, 1,3-dimethyl-, trans-
- trans-3-(1,1-dimethylethyl)cyclohexanol
Uniqueness
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is unique due to the presence of both a tert-butyl and a methoxy group in the trans configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
71555-63-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-6-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5,7,9-10H,6,8H2,1-4H3 |
InChI Key |
XSCJYACJCMFFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


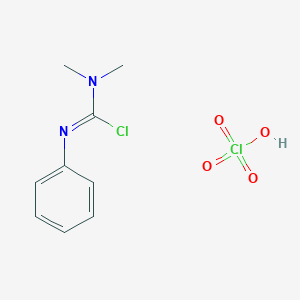
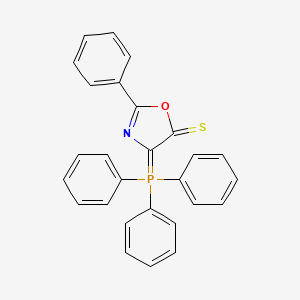
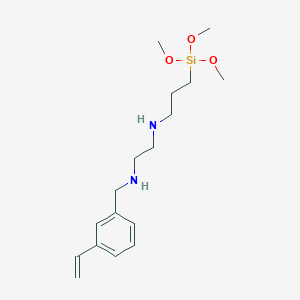
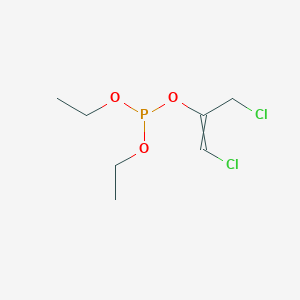
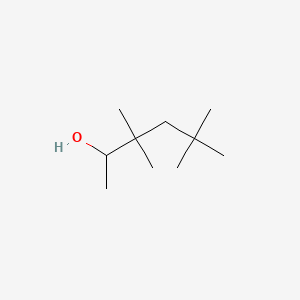
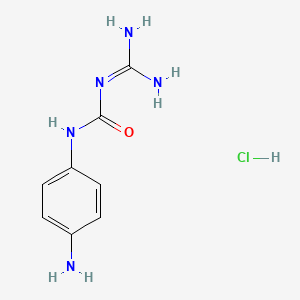
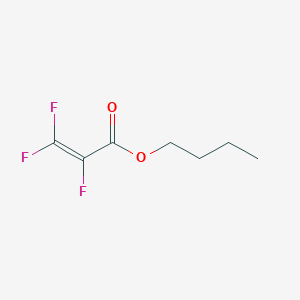
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
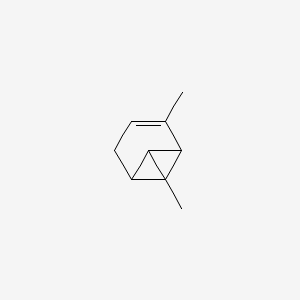
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)

